Ethyl 5-bromopicolinate

Descripción

Significance in Contemporary Organic Chemistry Research

The significance of Ethyl 5-bromopicolinate in modern organic chemistry lies in its role as a readily available and highly functionalized scaffold. The presence of the bromine atom at the 5-position of the pyridine (B92270) ring is particularly important, as it allows for a variety of powerful cross-coupling reactions. These reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, are cornerstone transformations in contemporary synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The ability to introduce diverse substituents at the site of the bromine atom makes this compound a crucial precursor for generating libraries of compounds for drug discovery and materials science research. nih.gov The ester functionality further enhances its synthetic utility, as it can be easily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or reduced to an alcohol. This dual functionality allows for a stepwise and controlled elaboration of the molecular structure. The wide availability of this compound from various chemical suppliers underscores its frequent use and importance in the research community. sigmaaldrich.comscbt.comvwr.com Furthermore, the existence of patents related to this chemical structure highlights its commercial and industrial relevance. nih.govuni.lu

Overview of Strategic Applications in Synthetic Pathways

This compound serves as a strategic starting material in multi-step synthetic pathways aimed at producing complex target molecules, particularly in the pharmaceutical and agrochemical industries. researchgate.net Its utility stems from the predictable and high-yielding transformations that can be performed on its functional groups.

A primary application is its use in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is readily activated by palladium catalysts, allowing for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. This strategy is frequently employed to build the core structures of pharmacologically active molecules and functional materials.

For instance, the picolinate (B1231196) moiety is a key component in various biologically active compounds, and the ability to functionalize the pyridine ring via the bromo group is a powerful tool for modulating the properties of the final product. The synthesis of structurally diverse libraries of compounds for screening purposes often relies on the use of such versatile building blocks.

The ester group can be saponified to the corresponding carboxylic acid, which opens up another avenue for synthetic diversification. The resulting carboxylic acid can be coupled with various amines to form amides, a common functional group in many drugs. Alternatively, the acid can be used in other transformations, such as Curtius or Schmidt rearrangements, to introduce nitrogen-containing functional groups. The strategic application of this compound in synthetic pathways allows for the efficient and convergent synthesis of complex molecules with a high degree of control over the final structure.

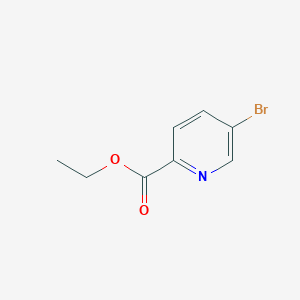

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 5-bromopyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-2-12-8(11)7-4-3-6(9)5-10-7/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJPVDSRSXLJNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77199-09-8 | |

| Record name | Ethyl 5-bromopicolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Role As a Key Intermediate in Complex Molecular Architectures

Applications in Natural Product Total Synthesis

The strategic importance of ethyl 5-bromopicolinate is prominently demonstrated in the total synthesis of pyridine-based natural products. Its pre-functionalized core simplifies the synthetic route to molecules that might otherwise require the more complex de novo construction of the pyridine (B92270) ring.

One of the most notable applications of this compound is in the synthesis of fusaric acid and its structurally related analogues. Fusaric acid, a picolinic acid derivative produced by various Fusarium species of fungi, exhibits a range of biological activities. This compound serves as a crucial starting material for elaborating the core structure of this natural product.

The synthesis of fusaric acid and its derivatives from this compound heavily relies on palladium-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for forming carbon-carbon bonds. google.com In this context, the bromine atom on the pyridine ring acts as a handle for coupling with various organometallic reagents.

One primary method employed is the Suzuki-Miyaura coupling, which involves the reaction of the aryl bromide (this compound) with an organoboron compound, such as an alkylboronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov For instance, the synthesis of fusaric acid requires the introduction of a butyl group at the 5-position, which can be achieved by coupling this compound with a butylboronic acid derivative. Another related method is the Negishi coupling, which utilizes an organozinc reagent as the coupling partner. nih.gov Subsequent hydrolysis of the ethyl ester group to a carboxylic acid completes the synthesis of the natural product.

Table 1: Palladium-Catalyzed Methodologies for Fusaric Acid Synthesis

| Reaction Type | Reactant 1 | Reactant 2 | Typical Catalyst System | Product |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | This compound | Alkylboronic acid/ester | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Ethyl 5-alkylpicolinate |

| Negishi Coupling | Benzyl (B1604629) 5-bromopicolinate | Alkylorganozinc reagent | Pd Catalyst | Benzyl 5-alkylpicolinate |

The use of this compound provides a strategic and flexible platform for creating a diverse library of fusaric acid analogues. nih.gov By simply changing the organometallic coupling partner in the Suzuki or Negishi reaction, a wide variety of substituents can be introduced at the 5-position of the picolinate (B1231196) core. This allows chemists to systematically alter the structure of the final molecule to study structure-activity relationships or to develop derivatives with improved properties. This approach is more efficient than synthesizing each analogue from scratch, as the common intermediate, this compound, can be used to access a multitude of target compounds.

Despite its utility, the application of this compound in cross-coupling reactions is not without its challenges. Research has shown that the yields of both Suzuki and Negishi coupling reactions involving picolinate esters can be unsatisfactory, with reported yields below 15%. nih.gov This is often attributed to the presence of the ester moiety, which can interfere with the catalytic cycle or lead to side reactions. nih.gov

Optimizing these reactions is therefore a critical focus. Success in difficult coupling reactions often requires careful tuning of several parameters. nih.gov Key strategies for yield optimization include screening different palladium catalysts and supporting ligands, adjusting the reaction temperature, and modifying the base and solvent system. nih.gov For instance, using more electron-rich and sterically hindered phosphine (B1218219) ligands can sometimes improve the efficiency of the oxidative addition and reductive elimination steps in the catalytic cycle, leading to higher product yields.

Table 2: Challenges and Optimization Strategies in Coupling Reactions

| Parameter | Challenge | Optimization Strategy |

|---|---|---|

| Yield | Low yields (<15%) reported in Suzuki and Negishi couplings with picolinate esters. nih.gov | Systematic screening of catalysts, ligands, solvents, and bases. nih.gov |

| Catalyst/Ligand | The standard catalyst system may be inefficient. | Employing specialized ligands (e.g., bulky phosphines) to enhance catalyst performance and stability. nih.gov |

| Side Reactions | The ester group can participate in unwanted side reactions. | Modifying reaction conditions (e.g., lower temperature, milder base) to improve chemoselectivity. |

| Stoichiometry | Incorrect ratio of reactants or catalyst can lower yield. | Fine-tuning the catalyst loading and the ratio of the coupling partners. |

While the synthesis of fusaric acid is the most prominently documented application of this compound in the total synthesis of a named natural product, its potential extends much further. The picolinic acid scaffold is a core component of numerous other pyridine alkaloids. The demonstrated success of using this compound as a key intermediate suggests its applicability in the synthesis of other complex natural products containing a 5-substituted pyridine-2-carboxylic acid motif. Its role as a versatile building block allows for its theoretical application in the assembly of various other heterocyclic targets, even if these specific syntheses are not as widely reported in scientific literature.

Fusaric Acid and Analogues

Utility in Medicinal Chemistry and Drug Discovery Programs

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound serves as a valuable starting material in drug discovery programs for the synthesis of novel, biologically active molecules. Its ability to undergo cross-coupling reactions allows for the rapid generation of compound libraries for screening purposes.

The intermediate is utilized in the synthesis of patented compounds with potential therapeutic applications. For example, the 5-bromopicolinate framework is a precursor for more complex heterocyclic systems, such as selectively substituted quinoline (B57606) derivatives. These resulting molecules have been investigated as antagonists for Toll-like receptors (TLR7 and TLR8), which are implicated in autoimmune diseases like systemic lupus erythematosus. In these synthetic campaigns, the bromine atom of the picolinate intermediate is typically replaced or used to build a new fused ring, and the ester is often converted to an amide, demonstrating the compound's synthetic versatility in creating pharmacologically relevant structures. The widespread inclusion of this chemical and its derivatives in patents highlights its importance to the pharmaceutical industry.

Table 3: Application of the 5-Bromopicolinate Scaffold in Drug Discovery

| Intermediate | Synthetic Transformation | Resulting Compound Class | Therapeutic Target/Indication |

|---|---|---|---|

| This compound | Cross-coupling, amidation, cyclization | Substituted Quinolines | Toll-like Receptor (TLR7/TLR8) Antagonists for Lupus |

| This compound | Amidation, further functionalization | Substituted Picolinamides | General Drug Discovery Programs |

Catalytic Transformations Involving Ethyl 5 Bromopicolinate

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and Ethyl 5-bromopicolinate is an excellent substrate for several key palladium-mediated transformations. The electron-deficient nature of the pyridine (B92270) ring, coupled with the reactive carbon-bromine bond, facilitates a range of coupling reactions, including C-H arylation, Suzuki coupling, and Buchwald-Hartwig amination.

Palladium-catalyzed direct C–H (hetero)arylation has emerged as a powerful, atom-economical method for forming carbon-carbon bonds, avoiding the pre-functionalization steps typically required for traditional cross-coupling reactions. rsc.org In this context, this compound acts as the aryl halide partner, coupling with C-H bonds of various (hetero)arenes.

A notable application of this strategy is in the synthesis of the heterocyclic core of the antibiotic GE2270 A. d-nb.info Researchers have reported the direct C–H arylation of tert-butyl thiazole-4-carboxylate with this compound. d-nb.info This reaction demonstrates the feasibility of coupling the C5 position of the picolinate (B1231196) with the C5 position of a thiazole (B1198619) ring system, a key step in building complex thiazolylpyridine structures. d-nb.info The reaction can be performed on a multi-gram scale, highlighting its practical utility. d-nb.info

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

| This compound | tert-butyl thiazole-4-carboxylate | Pd(OAc)₂ / Ligand | Ethyl 5-(4-(tert-butoxycarbonyl)thiazol-5-yl)picolinate | Good | d-nb.info |

This methodology provides a more streamlined alternative to other coupling methods for constructing biaryl and heteroaryl systems. The regioselectivity of the C–H activation on the coupling partner is a critical aspect of these reactions. rsc.orgnih.gov

The Borylation-Suzuki Coupling (BSC) is a robust, two-step sequence that combines iridium-catalyzed C-H borylation with palladium-catalyzed Suzuki-Miyaura cross-coupling. This one-pot approach allows for the direct conversion of a C-H bond to a C-C bond with an aryl halide. rsc.orgthieme-connect.de

In the synthesis of GE2270 analogues, this compound has been used as the coupling partner in the Suzuki-Miyaura step following the borylation of a thiazole derivative. d-nb.info This BSC methodology was employed to introduce a 2-ketothiazole unit onto the pyridine core, proving to be a highly effective strategy. d-nb.info The use of Pd(OAc)₂ as a pre-catalyst was found to be optimal for the cross-coupling step with the in situ-generated boronate ester. d-nb.info

Another relevant example involves the two-step, one-pot C-H borylation/Suzuki coupling of various indoles with a tert-butyl picolinate bromide analog. While not the ethyl ester, the reactivity is analogous. This process demonstrates the power of BSC in creating diverse 5-aryl picolinates. rsc.org

| Coupling Partner 1 (from Borylation) | Coupling Partner 2 | Catalyst System (Suzuki Step) | Product | Yield (over 2 steps) | Reference |

| 3-ethyl-1H-indole-2-boronic acid pinacol (B44631) ester | tert-butyl 5-bromopicolinate | Pd catalyst | tert-butyl 5-(3-ethyl-1H-indol-2-yl)picolinate | 16% | rsc.org |

| 7-fluoro-1H-indole-2-boronic acid pinacol ester | tert-butyl 5-bromopicolinate | Pd catalyst | tert-butyl 5-(7-fluoro-1H-indol-2-yl)picolinate | 19% | rsc.org |

| 5-fluoroindole-2-boronic acid pinacol ester | tert-butyl 5-bromopicolinate | Pd catalyst | tert-butyl 5-(5-fluoro-1H-indol-2-yl)picolinate | 69% | rsc.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial transformation in medicinal chemistry. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of aryl halides with a wide range of amines. wikipedia.org

This compound and its analogs are effective substrates for this transformation. In a key step toward the synthesis of β-carboline derivatives, tert-butyl 5-bromopicolinate was coupled with 2-chloroaniline (B154045) using a Buchwald-Hartwig protocol. nih.gov The reaction, conducted on a 50-gram scale, proceeded in high yield, demonstrating its scalability and robustness. nih.gov The conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govlibretexts.org

| Aryl Halide | Amine | Catalyst / Ligand | Base | Product | Yield | Reference |

| tert-butyl 5-bromopicolinate | 2-chloroaniline | Pd(OAc)₂ / X-Phos | K₃PO₄ | tert-butyl 5-((2-chlorophenyl)amino)picolinate | 94% | nih.gov |

| 3-bromo-N,N-diethylpicolinamide | Aniline | Pd(OAc)₂ / X-Phos | Cs₂CO₃ | 5a | 93% | nih.gov |

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with sterically hindered phosphine ligands often providing the best results. wikipedia.orglibretexts.org The reaction has largely replaced harsher classical methods for C-N bond formation. wikipedia.org

Other Transition Metal-Mediated Reactions

Beyond palladium, other transition metals can mediate important transformations of halogenated picolinates. The Negishi reaction, which involves the coupling of an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex, is one such example.

While a direct example involving this compound was not prominently found, the closely related Ethyl 6-bromo-2-picolinate undergoes a palladium-catalyzed Negishi reaction. thieme-connect.de In this synthesis, an organozinc reagent derived from benzyl (B1604629) bromide was coupled with the bromopicolinate ester. thieme-connect.de This suggests that this compound would likely be a competent substrate for similar Negishi cross-coupling reactions, allowing for the introduction of various alkyl and aryl groups. Other transition metals like silver have been used to catalyze reactions of related quinoline (B57606) systems, indicating a broader potential for catalysis beyond palladium. chim.it

Mechanistic Insights into Catalytic Cycles

The catalytic transformations involving this compound are governed by well-established mechanistic principles of palladium catalysis. The general catalytic cycle for cross-coupling reactions like Suzuki and Buchwald-Hartwig amination typically involves three key steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. wikipedia.orgwildlife-biodiversity.com

Oxidative Addition : The cycle begins with the oxidative addition of the C-Br bond of this compound to a low-valent Pd(0) complex, forming a Pd(II) intermediate. illinois.edu This step is often rate-limiting. The reactivity of the aryl halide plays a role, with aryl bromides generally being more reactive than aryl chlorides. illinois.edu

Transmetalation/Amine Coordination :

In the Suzuki reaction , the organoboron species (formed during the borylation step) undergoes transmetalation with the Pd(II) complex. A base is required to activate the organoboron compound, typically by forming a more nucleophilic boronate species. nih.gov

In the Buchwald-Hartwig amination , the amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex. researchgate.net

Reductive Elimination : This is the final step where the two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. researchgate.net

Studies have shown that for Buchwald-Hartwig aminations, the nature of the ligand is crucial in facilitating the reductive elimination step and preventing side reactions. researchgate.net Similarly, in direct C-H arylation, the mechanism is thought to proceed via either a concerted metalation-deprotonation (CMD) pathway or oxidative addition followed by a base-assisted protonolysis. The specific pathway can be influenced by the reactants, catalyst, and reaction conditions.

Derivatization and Functionalization Strategies for Ethyl 5 Bromopicolinate

Modification of the Bromine Moiety

The bromine atom at the 5-position of the pyridine (B92270) ring is a key handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Prominent among these transformations is the Suzuki-Miyaura coupling , which pairs the bromopicolinate with a boronic acid or ester. This reaction is widely used to introduce aryl or vinyl substituents. For instance, ethyl 5-bromopicolinate has been reacted with various boronic acids in the presence of a palladium catalyst to synthesize analogues of fusaric acid. researchgate.netmdpi.comresearchgate.net The efficiency of these couplings can sometimes be impacted by the presence of the ester group. mdpi.comresearchgate.net

The Sonogashira coupling provides a reliable method for introducing alkyne functionalities. This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by palladium and copper complexes. cloudfront.netresearchgate.net This method is instrumental in creating extended π-conjugated systems or intermediates for further transformations. researchgate.net

For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful tool. This reaction allows for the coupling of this compound with a variety of primary and secondary amines. wikipedia.orgrug.nl The development of specialized phosphine (B1218219) ligands has been critical to expanding the scope and efficiency of this transformation, enabling the synthesis of a wide array of N-aryl pyridines. wikipedia.orgnih.gov

Other cross-coupling reactions, such as the Stille coupling (using organotin reagents) and the Hirao cross-coupling (using phosphites), have also been successfully applied to modify the bromine moiety, further expanding the synthetic utility of this scaffold. nih.gov

| Reaction Type | Coupling Partner | Catalyst/Ligand System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acids | Pd(OAc)₂ / Phosphine Ligands | 5-Aryl/Alkyl-picolinates | researchgate.netmdpi.com |

| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | 5-Alkynyl-picolinates | cloudfront.netresearchgate.net |

| Buchwald-Hartwig | Primary/Secondary Amines | Pd(OAc)₂ / X-Phos | 5-Amino-picolinates | nih.gov |

| Stille | Organotin Reagents | Palladium Catalysts | 5-Substituted-picolinates | nih.gov |

| Hirao | Diethylphosphite | Pd₂(dba)₃ / dppf | 5-Phosphonopicolinates | nih.gov |

Transformations at the Ester Group

The ethyl ester group at the 2-position of the pyridine ring offers another site for functionalization. The most common transformations are hydrolysis and reduction.

Hydrolysis of the ethyl ester to the corresponding carboxylic acid (5-bromopicolinic acid) is typically achieved under basic conditions, for example, by using lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH). researchgate.netnih.gov This transformation is often a necessary step in the synthesis of biologically active compounds, such as fusaric acid analogues, where the carboxylic acid moiety is a key pharmacophore. researchgate.netresearchgate.net Acid-catalyzed hydrolysis is also a viable method. nih.gov

Reduction of the ester group to a primary alcohol, (5-bromopyridin-2-yl)methanol, can be accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is effective for this transformation, readily reducing esters to alcohols. harvard.edu This reaction provides an entry point to a different class of derivatives where the hydroxymethyl group can be further modified. Another reagent, sodium borohydride, has also been used for the reduction of related picolinate (B1231196) esters. google.com

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Hydrolysis (Saponification) | NaOH or LiOH in H₂O/THF | 5-Bromopicolinic acid | researchgate.netnih.gov |

| Reduction | LiAlH₄ in ether or NaBH₄ in Methanol/THF | (5-Bromopyridin-2-yl)methanol | harvard.edugoogle.com |

Strategic Functionalization of the Pyridine Ring System

Beyond modifications at the bromine and ester positions, the pyridine ring itself can be functionalized. These strategies often involve activating the ring or exploiting its inherent electronic properties.

One approach involves the formation of a pyridine N-oxide . Treatment of the related mthis compound with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) yields the corresponding N-oxide. This intermediate can then be used to introduce substituents at positions that were previously unreactive. For example, treatment of the N-oxide with phosphorus oxychloride (POCl₃) can introduce a chlorine atom at the 6-position. atlanchimpharma.com

Direct C-H functionalization represents a modern and efficient strategy for modifying the pyridine core. Research has shown that palladium-catalyzed direct C-H arylation can be used to introduce aryl groups onto the pyridine ring system, often in a step-by-step manner to build complex heterocyclic structures. d-nb.info Furthermore, methods for the C-H fluorination of pyridine derivatives have been developed. The fluorination of mthis compound can be achieved, creating a fluoropyridine intermediate that enables subsequent nucleophilic aromatic substitution (SNAr) reactions. acs.orgnih.gov

Finally, the entire this compound scaffold can be used as a starting point for constructing more complex, fused ring systems. For example, it has been used in a multi-step synthesis involving an initial ester condensation followed by a proton-catalyzed decarboxylation-cyclization to yield an azonia-naphthalene derivative, demonstrating its utility in building novel cationic conjugated polymers. scispace.compku.edu.cn

| Strategy | Reagents/Conditions | Intermediate/Product | Position Functionalized | Reference |

|---|---|---|---|---|

| N-Oxide Formation & Chlorination | 1. m-CPBA; 2. POCl₃ | Methyl 5-bromo-6-chloropicolinate | N-1 and C-6 | atlanchimpharma.com |

| C-H Fluorination | AgF₂ | Methyl 5-bromo-2-fluoropicolinate | C-2 (via SNAr) | acs.orgnih.gov |

| Annulation/Cyclization | 1. NaH, 1,4-butyrolactone; 2. HBr | Azonia-naphthalene bromide derivative | Ring fusion | scispace.compku.edu.cn |

Advanced Spectroscopic and Mechanistic Studies of Reactions with Ethyl 5 Bromopicolinate

Elucidation of Reaction Mechanisms and Intermediates

The reactions of Ethyl 5-bromopicolinate, especially palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and direct C-H arylation, proceed through a series of well-defined catalytic cycles. The elucidation of these mechanisms and the identification of transient intermediates are crucial for optimizing reaction conditions and expanding their scope.

A primary reaction pathway for this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling. The generally accepted mechanism for this reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.

Transmetalation : Following oxidative addition, the organoboron reagent (e.g., a boronic acid or its ester) undergoes transmetalation with the palladium(II) complex. This step involves the transfer of the organic group from boron to palladium, typically facilitated by a base. The base activates the organoboron species, forming a more nucleophilic boronate complex, which then reacts with the palladium(II) intermediate. The precise nature of the transmetalation transition state is a subject of ongoing research, but it is understood to be a critical step for the efficiency of the coupling.

Reductive Elimination : The final step of the catalytic cycle is reductive elimination from the resulting diorganopalladium(II) complex. This step forms the new carbon-carbon bond of the product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Another important reaction of this compound is the direct C-H arylation of heterocycles, such as thiazoles. In this case, the mechanism also involves a palladium catalyst, but instead of an organometallic reagent, a C-H bond of the coupling partner is activated. The mechanism is thought to proceed via a concerted metalation-deprotonation (CMD) pathway, where the C-H bond cleavage is facilitated by a ligand or a basic additive.

The identification of reactive intermediates in these complex catalytic cycles is a significant challenge. Advanced mass spectrometry techniques, such as electrospray ionization mass spectrometry (ESI-MS), have proven to be powerful tools for detecting and characterizing transient cationic or anionic intermediates in catalytic reactions.

Kinetic and Thermodynamic Analysis of Reaction Pathways

Kinetic and thermodynamic studies provide quantitative insights into the rates and energy changes of the elementary steps in a reaction mechanism. This information is vital for understanding the factors that control reaction efficiency and selectivity.

For palladium-catalyzed cross-coupling reactions involving substrates like this compound, kinetic studies often focus on determining the reaction order with respect to each reactant and the catalyst. This can help identify the rate-determining step. For example, a reaction that is first-order in the palladium catalyst and the aryl halide, but zero-order in the nucleophile, suggests that oxidative addition is the rate-limiting step. nsf.gov

An Eyring plot, which graphs the natural log of the rate constant divided by temperature versus the inverse of temperature, can be used to determine the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) of the rate-determining step. These parameters provide valuable information about the transition state. For instance, a large negative entropy of activation can indicate an associative mechanism or a highly ordered transition state.

The effect of substituents on the reaction rate can be probed through Hammett plots, which correlate the reaction rates of a series of substituted reactants with the electronic properties of the substituents. This analysis can reveal the extent of charge development in the transition state.

Below is a table of representative kinetic data for a Suzuki-Miyaura reaction of a substituted aryl bromide, illustrating the type of information that can be obtained from such studies.

| Entry | Aryl Bromide Substituent | Initial Rate (M/s) | Rate Constant (k) |

| 1 | 4-NO2 | 2.5 x 10⁻⁵ | 5.0 x 10⁻³ |

| 2 | 4-H | 1.2 x 10⁻⁵ | 2.4 x 10⁻³ |

| 3 | 4-OCH3 | 0.6 x 10⁻⁵ | 1.2 x 10⁻³ |

This is a representative table based on general findings for Suzuki-Miyaura reactions and does not represent specific experimental data for this compound.

Computational Chemistry Approaches to Reaction Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of complex organic reactions. nih.gov DFT calculations can be used to model the potential energy surface of a reaction, allowing for the characterization of the structures and energies of reactants, intermediates, transition states, and products.

For reactions involving this compound, DFT studies can provide detailed insights into the catalytic cycle of cross-coupling reactions. For example, the geometries of the palladium(0) catalyst, the oxidative addition transition state, the palladium(II) intermediate, and the transition states for transmetalation and reductive elimination can all be calculated. The relative energies of these species can help to identify the rate-determining step and rationalize experimental observations.

Furthermore, computational models can be used to predict the effect of different ligands, substrates, and reaction conditions on the reaction outcome. For instance, the binding energies of different phosphine (B1218219) ligands to the palladium center can be calculated to predict their effect on catalyst stability and activity.

Spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, can also be calculated and compared with experimental data to aid in the structural elucidation of intermediates. The analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps can provide insights into the reactivity of this compound and its reaction partners. nih.gov

The table below presents hypothetical relative free energies for the elementary steps in a palladium-catalyzed cross-coupling reaction, as might be obtained from DFT calculations.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | Pd(0) + this compound + Boronic Acid | 0.0 |

| TS1 | Oxidative Addition Transition State | +18.5 |

| Intermediate 1 | Pd(II)-aryl complex | -5.2 |

| TS2 | Transmetalation Transition State | +15.3 |

| Intermediate 2 | Pd(II)-diaryl complex | -12.7 |

| TS3 | Reductive Elimination Transition State | +10.1 |

| Products | Product + Pd(0) + Byproducts | -25.0 |

This is a representative table illustrating the type of data obtained from DFT studies and does not represent specific calculated values for a reaction of this compound.

Future Research Trajectories and Innovations

Emerging Synthetic Applications and Methodologies

The strategic placement of the bromo and ethyl ester groups on the pyridine (B92270) scaffold makes ethyl 5-bromopicolinate a key reactant for constructing complex molecular architectures. While it has been utilized in established cross-coupling reactions, emerging research is focused on overcoming existing limitations and expanding its synthetic repertoire.

One prominent area of application has been in the synthesis of fusaric acid and its analogs. mdpi.com Traditional methods involving Suzuki and Negishi coupling reactions with this compound as a key intermediate have been explored. mdpi.comresearchgate.net However, these approaches have sometimes resulted in unsatisfactory yields, indicating a clear need for more practical and scalable synthetic routes. mdpi.com Future methodologies will likely focus on developing more robust and higher-yielding cross-coupling protocols, possibly utilizing novel catalyst systems or reaction conditions to improve the efficiency of carbon-carbon bond formation at the C5 position.

A significant innovation is the use of this compound in the synthesis of novel cationic building blocks for materials science. pku.edu.cn For instance, it serves as a starting material for the synthesis of azonia-naphthalene (AN), a building block for n-type organic mixed ionic-electronic conductors (OMIECs). pku.edu.cn The synthesis involves an initial ester condensation with 1,4-butyrolactone, followed by a proton-catalyzed decarboxylation-cyclization reaction. pku.edu.cn This application demonstrates a move beyond traditional pharmaceutical and agrochemical targets into the realm of advanced functional materials.

Furthermore, research into developing scalable routes for key pharmaceutical intermediates continues to be a priority. Drawing parallels from similar structures, methodologies like the Kröhnke pyridine synthesis, which has been used for the large-scale preparation of other substituted pyridines, could be adapted for derivatives of this compound. atlanchimpharma.com The development of efficient, multi-gram scale syntheses for various derivatives will be crucial for their application in drug discovery and development programs. core.ac.uk

| Starting Material | Reaction Type | Product/Intermediate | Application |

| This compound | Suzuki/Negishi Coupling | Fusaric Acid Analogues | Antifungal Agents mdpi.comresearchgate.net |

| This compound | Ester Condensation, Cyclization | Azonia-naphthalene (AN) | n-type OMIEC Materials pku.edu.cn |

| Mthis compound | Nucleophilic Substitution, Hydrolysis | 6-chloropyridine derivative | Intermediate for SMO receptor antagonist atlanchimpharma.com |

| tert-Butyl 5-bromopicolinate | Buchwald-Hartwig Amination | tert-Butyl 5-[(2-chlorophenyl)amino]picolinate | Precursor for β-carbolines rsc.org |

High-Throughput Synthesis and Library Generation from this compound

The demand for molecular diversity in drug discovery and materials science necessitates the development of high-throughput synthesis (HTS) platforms. This compound is an ideal scaffold for such endeavors, allowing for the rapid generation of large, diverse chemical libraries. nih.gov The bromine atom provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the ester can be readily hydrolyzed or converted to other functional groups.

Future research will likely involve the integration of this compound into automated synthesis platforms. nih.gov These systems can perform parallel synthesis in 96-well plates or other microarray formats, enabling the reaction of the picolinate (B1231196) core with hundreds or thousands of different building blocks. nih.gov By systematically varying the coupling partner, diverse libraries of 5-substituted picolinates can be generated. Subsequent modification of the ester group would further expand the chemical space explored.

The data generated from these high-throughput experiments, including reaction yields and product characteristics, can be used to train machine learning models. nih.gov These models can then predict the success of future reactions and the properties of the resulting molecules, streamlining the discovery process and reducing the reliance on trial-and-error synthesis. nih.gov For example, libraries of fusaric acid analogues have been synthesized from mthis compound to explore their activity as quorum sensing inhibitors, demonstrating the feasibility of this approach for generating structure-activity relationship (SAR) data. researchgate.net

| Scaffold | Synthetic Strategy | Library Type | Potential Application |

| This compound | Parallel Cross-Coupling Reactions | 5-Aryl/Alkynyl-picolinates | Drug Discovery Screening researchgate.netnih.gov |

| This compound | Diversification of Ester Group | Picolinamide/Picolyl Alcohol Libraries | SAR Studies core.ac.uk |

| Picolinate Core | Automated Synthesis & Purification | Diverse N-Heterocycles | Materials Science, Agrochemicals nih.govresearchgate.net |

Exploration in Novel Chemical and Biological Domains

Beyond its established use, this compound and its derivatives are being explored in novel chemical and biological contexts, opening up new avenues for innovation.

In the domain of materials science, its role in creating cationic building blocks like azonia-naphthalene for OMIECs is a pioneering step. pku.edu.cn These materials are critical for applications in bioelectronics and neuromorphic computing. The cationic nature of the AN backbone, derived from the picolinate structure, enhances hydrophilicity and ionic-electronic coupling, leading to fast device response times. pku.edu.cn Future work could explore the synthesis of a wider range of charged and neutral pyridyl-based building blocks for various electronic applications, including Organic Light Emitting Diodes (OLEDs). researchgate.net

In the biological arena, derivatives of bromopicolinates are providing novel templates for drug discovery. The synthesis of fusaric acid analogues has led to the discovery of potent quorum sensing (QS) inhibitors in Gram-negative bacteria. researchgate.net QS is a cell-to-cell communication system that controls virulence, and its inhibition is a promising anti-infective strategy. Further exploration could involve generating focused libraries of picolinate derivatives to optimize this QS inhibitory activity. researchgate.net

Moreover, the picolinate scaffold is a key component in the development of new antitubercular agents. core.ac.uk Novel acrylic acid ethyl ester derivatives containing the picolinate moiety have shown potent activity against both replicating and non-replicating (dormant) M. tuberculosis. core.ac.uk The ability to target persistent bacteria is crucial for shortening the lengthy treatment duration of tuberculosis. core.ac.uk

Inspired by the synthesis of β-carbolines from related bromopicolinates, which have shown activity in reducing alcohol self-administration, there is potential to explore derivatives of this compound for applications in central nervous system (CNS) disorders. rsc.org The pyridine core is a common feature in many CNS-active drugs, and the diverse functionalization possible with this compound makes it an attractive starting point for novel therapeutic agents targeting GABAA receptors or other neuronal targets. rsc.org

Q & A

Q. What ethical guidelines apply to publishing spectral or crystallographic data for this compound?

- Methodological Answer : Raw data (e.g., NMR FID files, crystallographic .cif files) must be deposited in public repositories (e.g., Cambridge Structural Database). Anonymization is unnecessary for chemical data, but protocols involving biological samples require IRB approval and informed consent documentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.